N-[(2-chlorophenyl)methyl]acetamide
Overview
Description
N-[(2-chlorophenyl)methyl]acetamide is an organic compound with the molecular formula C9H10ClNO. It is also known as N-(2-chlorobenzyl)acetamide. This compound is characterized by the presence of a chlorophenyl group attached to a methylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
Like other acetanilide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
These could include absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys .
Action Environment
The action, efficacy, and stability of N-[(2-chlorophenyl)methyl]acetamide can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2-chlorophenyl)methyl]acetamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the acylation process. The reaction can be represented as follows:
2-chlorobenzylamine+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)methylacetamide
- N-(2-bromophenyl)methylacetamide
- N-(2-fluorophenyl)methylacetamide
Uniqueness
N-[(2-chlorophenyl)methyl]acetamide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the chlorophenyl group can influence the compound’s ability to interact with biological targets, potentially enhancing its efficacy in certain therapeutic contexts.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRNIWZOAPBHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405027 | |
Record name | N-[(2-chlorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57058-32-9 | |
Record name | N-[(2-chlorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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